molecular formula C14H18F2N2O3 B8514605 Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Cat. No. B8514605
M. Wt: 300.30 g/mol
InChI Key: AGUFIQRQMDWEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648200B2

Procedure details

Cool a mixture of ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride (29.8 g, 111.8 mmol, 1.0 equiv), DCM (510 mL), and triethylamine (59.2 mL, 424.6 mmol, 3.8 equiv) to 0° C., then add a solution of isobutyryl chloride (15.3 mL, 145.3 mmol, 1.3 equiv) in DCM (23 mL) drop wise over 20 min. Stir overnight while allowing the mixture to warm to room temperature. Remove the solid precipitate by filtration, and rinse the filter with EtOAc (500 mL). Concentrate the filtrate under reduced pressure; filter the concentrate to remove the solids; and rinse the solids with EtOAc. Concentrate the filtrate under reduced pressure to give a yellow oil. Subject this crude material to silica gel chromatography eluting with a gradient of 40-90% EtOAc/hexanes gradient, to give the title compound as a light yellow crystalline solid (25.8 g, 77% yield). ES/MS (m/z) 301 (M+1).
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
59.2 mL
Type
reactant
Reaction Step One
Name
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][C:5]1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:8]([CH:11]([F:13])[F:12])=[N:9][CH:10]=1.C(N(CC)CC)C.[C:26](Cl)(=[O:30])[CH:27]([CH3:29])[CH3:28]>C(Cl)Cl>[F:12][CH:11]([F:13])[C:8]1[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:6][C:5]([CH2:4][NH:3][C:26](=[O:30])[CH:27]([CH3:29])[CH3:28])=[CH:10][N:9]=1 |f:0.1.2|

Inputs

Step One
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride
Quantity
29.8 g
Type
reactant
Smiles
Cl.Cl.NCC=1C=C(C(=NC1)C(F)F)C(=O)OCC
Name
Quantity
59.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
510 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.3 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
Remove the solid precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse the
FILTRATION
Type
FILTRATION
Details
filter with EtOAc (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure
FILTRATION
Type
FILTRATION
Details
filter the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
and rinse the solids with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
eluting with a gradient of 40-90% EtOAc/hexanes gradient

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=NC=C(C=C1C(=O)OCC)CNC(C(C)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.